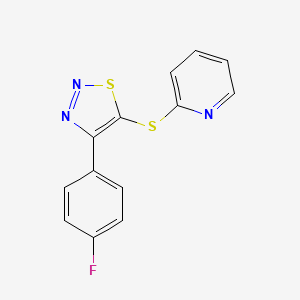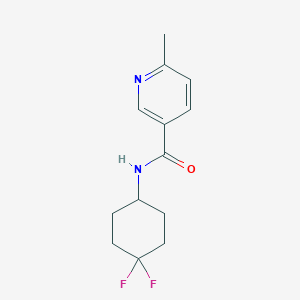
4-(4-Fluorophenyl)-1,2,3-thiadiazol-5-yl 2-pyridinyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(4-Fluorophenyl)-1,2,3-thiadiazol-5-yl 2-pyridinyl sulfide” is a complex organic molecule that contains several functional groups and rings. It has a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. Attached to this ring is a fluorophenyl group (a benzene ring with a fluorine atom) and a pyridinyl group (a benzene ring with a nitrogen atom). The presence of these functional groups suggests that this compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings (the fluorophenyl and pyridinyl groups) would likely contribute to the compound’s stability and could influence its reactivity . The fluorine atom on the fluorophenyl group could also have a significant impact on the compound’s properties, as fluorine is highly electronegative .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the fluorine atom on the fluorophenyl group could potentially be replaced by other groups in a nucleophilic aromatic substitution reaction . The thiadiazole ring might also be reactive under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom and the aromatic rings could affect its polarity, solubility, and stability .Applications De Recherche Scientifique
Antimicrobial Activity
Research indicates that derivatives of thiadiazole, a core structure related to 4-(4-Fluorophenyl)-1,2,3-thiadiazol-5-yl 2-pyridinyl sulfide, exhibit significant antimicrobial properties. For instance, a study on the unexpected synthesis of a benzenesulfonic acid derivative showed it inhibits the growth of both Listeria monocytogenes and Escherichia coli, comparable to ampicillin and vancomycin, highlighting its potential in combating bacterial infections (Kariuki et al., 2022).
Potential Cancer Therapeutic Agents
Compounds structurally related to this compound have been explored for their anticancer properties. Notably, novel pyridine-thiazole hybrid molecules were synthesized and showed high antiproliferative activity against a panel of tumor-derived cell lines. These compounds demonstrated selectivity for cancer cells, suggesting they may serve as promising candidates for cancer therapy (Ivasechko et al., 2022).
Molecular Structure and Interactions
The synthesis and structural characterization of isostructural compounds containing the thiadiazole moiety revealed insights into their molecular arrangements. These compounds are predominantly planar except for certain substituents, which are oriented roughly perpendicular to the plane of the rest of the molecule. This structural information is crucial for understanding the physical and chemical properties of such compounds and their interactions at the molecular level (Kariuki et al., 2021).
Mécanisme D'action
Orientations Futures
The future research directions for this compound would depend on its properties and potential applications. If it has interesting biological activity, it could be studied further as a potential drug . If it has unique chemical reactivity, it could be used in the development of new synthetic methods .
Propriétés
IUPAC Name |
4-(4-fluorophenyl)-5-pyridin-2-ylsulfanylthiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3S2/c14-10-6-4-9(5-7-10)12-13(19-17-16-12)18-11-3-1-2-8-15-11/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXPCKBVAOPJIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=C(N=NS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-(1H-pyrazol-1-yl)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2475743.png)

![2-(3,4-dimethoxyphenyl)-7-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2475745.png)

![N-cyclohexyl-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2475747.png)
![7-Fluoro-2-methyl-3-[[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2475748.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide](/img/structure/B2475750.png)

![ethyl 4-[2-[2-(2-methoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2475755.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2475758.png)
![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2475759.png)
![N-[2-methyl-4-[3-methyl-4-(3-phenylsulfanylpropanoylamino)phenyl]phenyl]-3-phenylsulfanylpropanamide](/img/structure/B2475763.png)


